N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide
Description
"N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide" is a synthetic small molecule characterized by a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 5. The benzamide moiety at position 3 is further substituted with 3,5-dimethyl groups.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-5-6-16-20-14(4)17(19(24)22(16)10-11)21-18(23)15-8-12(2)7-13(3)9-15/h5-10H,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIZFMKFRUVVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC(=C3)C)C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and drug development. The following article explores its biological activity, synthesis methods, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 342.40 g/mol
Structural Features
The compound features a pyrido[1,2-a]pyrimidine core with various substituents that influence its biological activity. The presence of the dimethylbenzamide group enhances its potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that related compounds can induce cytotoxic effects in various tumor cell lines through mechanisms such as apoptosis and DNA damage. For example, benzimidazole derivatives have demonstrated selective cytotoxicity in hypoxic tumor environments by targeting specific pathways associated with tumor growth .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Interaction with enzymes involved in cancer cell proliferation.
- DNA Interaction : Inducing DNA damage leading to apoptosis in cancer cells.
- Hypoxia Targeting : Exploiting the unique metabolic pathways present in hypoxic tumor cells.
Pharmacological Studies
Pharmacological evaluations have identified several promising activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of microbial pathogens.
Table of Biological Activities
Case Study: Hypoxia Selective Agents
A study focused on benzimidazole derivatives revealed their capability to selectively induce apoptosis in hypoxic conditions typical of many tumors. This suggests that this compound may share similar properties due to its structural analogies .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : Initial condensation of 2,7-dimethyl-4-oxo-pyrido[1,2-a]pyrimidine with an appropriate amine.
- Cyclization and Functional Group Modifications : Further reactions to introduce additional functional groups that enhance biological activity.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Limitations: No direct in vivo or in vitro data are available in the provided evidence, necessitating further studies to validate HDAC inhibition potency and selectivity.
- Patent Landscape: The European Patent Application highlights the therapeutic versatility of pyrido-pyrimidinone derivatives, suggesting opportunities for optimizing the target compound’s substituents for specific applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via multi-component reactions involving isocyanides, aldehydes, and carboxylic acids (Ugi reaction variants). Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) improves yields. For example, using DMF as a solvent at 60°C and 1.2 equivalents of 3,5-dimethylbenzoic acid enhances coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How is structural characterization performed for this compound using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : ¹H and ¹³C NMR in DMSO-d6 (300–600 MHz) confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.9–7.9 ppm) and methyl groups (δ 2.2–2.3 ppm) .
- X-ray crystallography : SHELX software refines crystal structures using high-resolution data. For example, SHELXL refines anisotropic displacement parameters to resolve disorder in the pyrido-pyrimidinone core .
Advanced Research Questions
Q. What strategies are effective in optimizing the synthetic yield and purity of this compound under varying catalytic conditions?
- Methodology : Screen catalysts (e.g., HOBT/EDCI for amide coupling) and reaction times. For instance, EDCI (1.5 eq) with DIPEA (3 eq) in DMF at 25°C for 24 hours achieves 77–91% yields. Monitor reaction progress via TLC and HPLC to minimize byproducts like unreacted isocyanides or dimerization products .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on histone deacetylase (HDAC) inhibitory activity?
- Methodology : Synthesize analogs with modified alkyl/aryl groups (e.g., replacing 3,5-dimethylbenzamide with fluorobenzyl groups) and assess IC50 values against HDAC isoforms. Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding affinity to the HDAC catalytic pocket .
Q. What methodologies resolve contradictions between crystallographic data and computational modeling predictions for this compound?
- Methodology : Validate computational models (e.g., DFT-optimized geometries) against experimental X-ray data. For example, SHELXL-refined structures may reveal deviations in bond lengths (>0.05 Å) due to solvent effects, requiring re-parameterization of force fields in MD simulations .
Q. How can researchers address discrepancies between in vitro enzyme inhibition data and in vivo efficacy studies?
- Methodology : Conduct pharmacokinetic profiling (e.g., HPLC-MS quantification in plasma/tissue). For analogs like DM-PIT-1, PEG-PE micelles improve bioavailability, increasing AUC by 2.5-fold compared to free drug. Adjust formulations to enhance solubility and reduce first-pass metabolism .
Q. What analytical methods ensure purity and stability during formulation development for this compound?
- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with UV detection (320 nm) for purity assessment. Stability studies (40°C/75% RH for 6 months) identify degradation products (e.g., hydrolyzed amide bonds), guiding excipient selection .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
